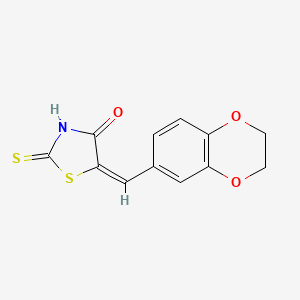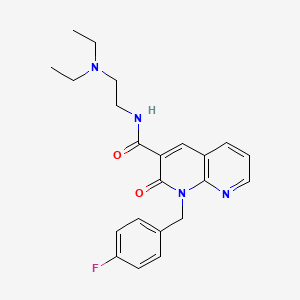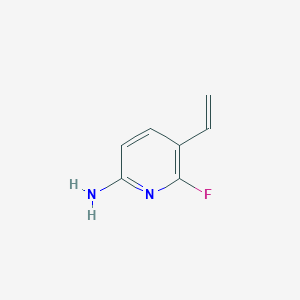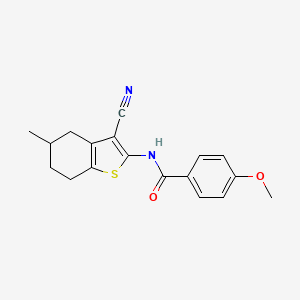
ethyl 6-amino-5-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Molecular Structure Analysis
Indole is a heterocyclic compound, which contains a benzene ring fused to a pyrrole ring . The specific molecular structure of “this compound” was not found in the retrieved papers.
Chemical Reactions Analysis
Indole derivatives can be used as reactants for various chemical reactions. For example, they can be used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents, and for Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical and Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” were not found in the retrieved papers.
Scientific Research Applications
Anticancer Activity
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate derivatives have been studied for their potential anticancer properties. In a study focusing on the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, certain derivatives showed moderate activity against specific cancer cell lines, indicating potential applications in cancer research. However, most compounds did not exhibit significant anticancer activity, highlighting the need for further exploration and optimization of these molecules for therapeutic purposes (Carbone et al., 2013).
Antiviral Activity
Research on this compound derivatives has also revealed their antiviral potential. Studies have shown that certain derivatives exhibit significant activity against various viruses, including the influenza A/Aichi/2/69 (H3N2) virus, indicating their potential use in the development of new antiviral drugs. Specifically, compounds with modifications on the this compound scaffold were effective in suppressing virus replication in cell cultures and demonstrated efficacy in animal models of influenza-induced pneumonia (Иващенко et al., 2015).
Antibacterial and Cytotoxicity Studies
Further studies have explored the biological activities of this compound derivatives, including their antibacterial properties and cytotoxicity against cancer cell lines. One study synthesized derivatives with potential for antibacterial application, showing significant activity against various bacterial strains. Additionally, some derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential in developing new anticancer agents (Mir & Mulwad, 2009).
Chemical Synthesis and Functionalization
This compound and its derivatives are of interest in chemical synthesis and functionalization studies. Research has focused on developing new synthetic methodologies and exploring the functionalization of these compounds to create novel molecules with potential therapeutic applications. These studies contribute to the understanding of the chemical properties of this compound derivatives and their utility in various chemical transformations (Velikorodov et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways. The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases and other signaling proteins, leading to changes in cellular responses . Additionally, the compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations, affecting their activity and potency . Additionally, the compound’s long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing valuable insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies in animal models help to identify the threshold effects and potential toxicities associated with different dosages of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall activity and efficacy. Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and bioavailability, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-amino-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHURLGIBRLTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)



![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)
![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)
![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)
![6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2601006.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide](/img/structure/B2601010.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)
![4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde](/img/structure/B2601014.png)
